N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide
Description
N-[2-(3-Methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3-methoxybenzoyl group at the 2-position and a 2-nitrobenzamide moiety at the 3-position.
Properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-15-8-6-7-14(13-15)21(26)22-20(17-10-3-5-12-19(17)31-22)24-23(27)16-9-2-4-11-18(16)25(28)29/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDMINBIRYDSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with different properties .
Scientific Research Applications
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and nitrobenzamide groups can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Core Structural Features
- Target Compound : The benzofuran scaffold is substituted with electron-withdrawing (2-nitrobenzamide) and electron-donating (3-methoxybenzoyl) groups, creating a push-pull electronic system that may influence reactivity and solubility.
- N-[2-(6,8-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3-methoxybenzamide (CAS 919723-03-8) : Shares the benzofuran-3-yl and 3-methoxybenzamide groups but replaces the nitrobenzamide with a chromen-2-one moiety. This substitution likely enhances π-π stacking interactions due to the planar chromen system .
- N-(Furan-2-ylmethyl)-N-(3-methylbut-2-en-1-yl)-2-nitrobenzamide : Features a nitrobenzamide group and a furan substituent but lacks the benzofuran core, reducing aromatic conjugation compared to the target compound .
Substituent Effects
- Nitro Group: The 2-nitrobenzamide in the target compound may increase electrophilicity, facilitating nucleophilic aromatic substitution reactions.
- Methoxy Group: The 3-methoxybenzoyl substituent in both the target and CAS 919723-03-8 enhances solubility in polar solvents, whereas non-polar substituents (e.g., 3-methylbut-2-en-1-yl in ) reduce polarity .
Comparison with Analogous Syntheses
The high yields (60–90%) for nitrobenzamide derivatives in and suggest efficient methodologies for introducing nitro groups, which could be applicable to the target compound .
Physicochemical Properties
Molecular Weight and Formula
Solubility and Stability
- The nitro group in the target compound may reduce aqueous solubility compared to CAS 919723-03-8, which lacks nitro but includes a polar chromen carbonyl.
- Methoxy groups in both compounds enhance stability against oxidative degradation .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 440.39 | 3.2 | <1 (DMSO) |
| CAS 919723-03-8 | 439.5 | 2.8 | 5–10 (DMSO) |
| N-(Furan-2-ylmethyl)-2-nitrobenzamide | 270.22 | 1.5 | 10–20 (Ethanol) |
Biological Activity
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-nitrobenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, a methoxybenzoyl moiety, and a nitrobenzamide group. Its chemical formula is CHNO, indicating the presence of functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Activity : Nitro compounds are known for their ability to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This property is crucial for their antimicrobial and anticancer activities .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition can reduce the production of pro-inflammatory mediators like TNF-α and IL-1β .
Antitumor Activity
Research indicates that nitro-containing compounds often demonstrate antitumor effects. For instance, studies have shown that compounds with a nitro group positioned strategically can enhance their efficacy against cancer cells by exploiting the hypoxic conditions prevalent in tumors .
Antimicrobial Activity
This compound may also possess antimicrobial properties. Nitro compounds are commonly used in treating infections due to their ability to generate toxic intermediates upon reduction, which can damage microbial DNA .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by findings that demonstrate its ability to inhibit iNOS and COX-2, thus reducing inflammation in various models . The modulation of inflammatory pathways suggests a therapeutic role in conditions characterized by excessive inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activity of nitrobenzamide derivatives, including this compound. Below is a summary of key findings:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. | Suggests potential for development as an anticancer drug. |
| Study 2 | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria. | Highlights possible application in treating bacterial infections. |
| Study 3 | Reported anti-inflammatory effects in animal models via COX inhibition. | Indicates therapeutic potential in inflammatory diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
